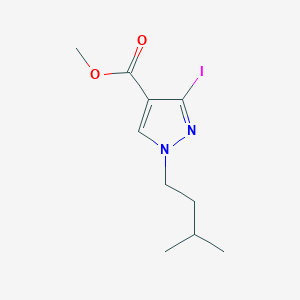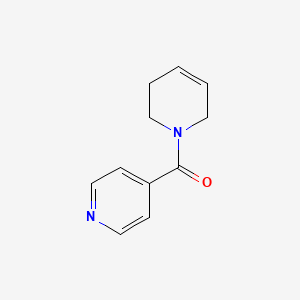![molecular formula C13H20ClNO B2446057 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one CAS No. 2411289-44-4](/img/structure/B2446057.png)
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTAP is a kappa opioid receptor antagonist, which means it can block the effects of kappa opioid receptor activation. This compound has been used in numerous studies to investigate the role of kappa opioid receptors in various physiological and pathological processes.
Wirkmechanismus
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one works by binding to the kappa opioid receptor and blocking its activation. The kappa opioid receptor is known to play a role in pain perception, stress, and addiction. By blocking the activation of this receptor, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one can alter the physiological and behavioral effects of kappa opioid receptor activation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one can have a variety of biochemical and physiological effects. For example, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain management drug. Additionally, 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one in scientific research is that it is a highly specific kappa opioid receptor antagonist, which means that it can selectively block the effects of kappa opioid receptor activation without affecting other receptors. However, one limitation of using 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one. Some areas of interest include investigating the role of kappa opioid receptors in psychiatric disorders such as depression and anxiety, as well as exploring the potential therapeutic applications of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one in these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one involves several steps, starting with the reaction of 1,5-cyclooctadiene with ethyl vinyl ether to form a diene. The diene is then reacted with maleic anhydride to form a Diels-Alder adduct, which is then converted to the corresponding amine through a series of reactions. The amine is then reacted with 2-chloropropionyl chloride to form 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one has been used in a variety of scientific studies to investigate the role of kappa opioid receptors in various physiological and pathological processes. Some of the areas of research that have utilized 1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one include pain management, addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-8(14)13(16)15-7-11-3-9-2-10(4-11)6-12(15)5-9/h8-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUTXRNOPGQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC3CC(C2)CC1C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)
![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)


![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)

![2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2445997.png)